molecular formula C17H18BrNO3S B2725773 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide CAS No. 1396710-61-4

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide

Cat. No.: B2725773
CAS No.: 1396710-61-4
M. Wt: 396.3
InChI Key: VSVTXVTYZGCIQH-UHFFFAOYSA-N
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Description

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide is a complex organic compound characterized by its unique structural components, including a bromine atom, a cyclopropyl group, a thiophene ring, and a methoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using an oxidizing agent like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, osmium tetroxide.

    Reduction: LiAlH4, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-hydroxyethyl)-5-methoxybenzamide: Lacks the cyclopropyl and thiophene groups.

    N-(2-cyclopropyl-2-hydroxyethyl)-5-methoxybenzamide: Lacks the bromine and thiophene groups.

    2-bromo-N-(2-cyclopropyl-2-hydroxyethyl)-benzamide: Lacks the methoxy and thiophene groups.

Uniqueness

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the bromine atom, cyclopropyl group, thiophene ring, and methoxybenzamide moiety makes it distinct from other similar compounds and potentially more versatile in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-22-12-6-7-14(18)13(9-12)16(20)19-10-17(21,11-4-5-11)15-3-2-8-23-15/h2-3,6-9,11,21H,4-5,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVTXVTYZGCIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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